molecular formula C15H22ClNO2 B5138430 2-(1-piperidinyl)ethyl phenylacetate hydrochloride

2-(1-piperidinyl)ethyl phenylacetate hydrochloride

Cat. No. B5138430
M. Wt: 283.79 g/mol
InChI Key: MYRFVIGTRZEWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperidinyl)ethyl phenylacetate hydrochloride, also known as PEPA, is a chemical compound that belongs to the family of phenylacetate derivatives. It is a potent and selective agonist for the AMPA receptor, which is a subtype of glutamate receptor. This compound has been widely studied for its potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

2-(1-piperidinyl)ethyl phenylacetate hydrochloride acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that mediates fast excitatory neurotransmission in the brain. By binding to a specific site on the receptor, 2-(1-piperidinyl)ethyl phenylacetate hydrochloride enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
2-(1-piperidinyl)ethyl phenylacetate hydrochloride has been shown to have a wide range of biochemical and physiological effects on the brain and nervous system. It can enhance long-term potentiation (LTP), a process that underlies learning and memory, and increase the density of AMPA receptors on the cell surface. It can also stimulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

2-(1-piperidinyl)ethyl phenylacetate hydrochloride is a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions. It can be used to investigate the molecular mechanisms underlying synaptic plasticity, memory formation, and neurodegeneration. However, its use in laboratory experiments is limited by its high cost and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2-(1-piperidinyl)ethyl phenylacetate hydrochloride and its derivatives. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of AMPA receptors in other physiological processes such as pain perception and addiction. Additionally, the development of new methods for synthesizing and purifying 2-(1-piperidinyl)ethyl phenylacetate hydrochloride could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

2-(1-piperidinyl)ethyl phenylacetate hydrochloride can be synthesized through a multistep process involving the reaction of phenylacetic acid with piperidine and subsequent purification steps. The final product is obtained as a white crystalline powder with a high degree of purity.

Scientific Research Applications

2-(1-piperidinyl)ethyl phenylacetate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia. It has been shown to enhance cognitive function, improve memory consolidation, and increase synaptic plasticity in animal models.

properties

IUPAC Name

2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-15(13-14-7-3-1-4-8-14)18-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRFVIGTRZEWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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